molecular formula C8H10BrClN2 B13034866 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

Katalognummer: B13034866
Molekulargewicht: 249.53 g/mol
InChI-Schlüssel: XDLGQJBJBKRMHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H10BrClN2 It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-chlorobenzaldehyde with ethylenediamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes .

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can be compared with similar compounds such as:

    1-(5-Bromo-2-chlorophenyl)ethane-1,2-diol: This compound has a similar structure but contains hydroxyl groups instead of amine groups.

    1-(5-Bromo-2-chlorophenyl)ethane-1,2-dinitrile: This compound contains nitrile groups instead of amine groups.

    1-(5-Bromo-2-chlorophenyl)ethane-1,2-dicarboxylic acid: This compound contains carboxylic acid groups instead of amine groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H10BrClN2

Molekulargewicht

249.53 g/mol

IUPAC-Name

1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI-Schlüssel

XDLGQJBJBKRMHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)C(CN)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.